molecular formula C12H16Br2O B14014700 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene

1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene

Cat. No.: B14014700
M. Wt: 336.06 g/mol
InChI Key: GQFVIBBCZURNKS-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene: is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by the presence of two bromine atoms, a tert-butyl group, and an ethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-(tert-butyl)-2-ethoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, lithium diisopropylamide in tetrahydrofuran.

    Oxidation Reactions: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction Reactions: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

Chemistry: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of brominated compounds in living organisms.

Medicine: Although not directly used as a drug, this compound can be used in medicinal chemistry research to develop new therapeutic agents. Its structural features make it a valuable scaffold for designing molecules with potential pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its brominated structure imparts flame-retardant properties to materials, making it useful in the manufacturing of fire-resistant products.

Mechanism of Action

The mechanism of action of 1,5-dibromo-3-(tert-butyl)-2-ethoxybenzene involves its interaction with molecular targets in chemical reactions. The bromine atoms and the ethoxy group play key roles in its reactivity. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethoxy group can be oxidized to form reactive intermediates that further react to produce aldehydes or carboxylic acids.

Comparison with Similar Compounds

    1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene: Similar in structure but with a methoxy group instead of an ethoxy group.

    1,5-Dibromo-3-(tert-butyl)-2-chlorobenzene: Similar in structure but with a chlorine atom instead of an ethoxy group.

    1,5-Dibromo-3-(tert-butyl)-2-(difluoromethoxy)benzene: Similar in structure but with a difluoromethoxy group instead of an ethoxy group.

Uniqueness: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The ethoxy group can undergo specific reactions that are not possible with other substituents, making this compound valuable in certain synthetic applications.

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1,5-dibromo-3-tert-butyl-2-ethoxybenzene

InChI

InChI=1S/C12H16Br2O/c1-5-15-11-9(12(2,3)4)6-8(13)7-10(11)14/h6-7H,5H2,1-4H3

InChI Key

GQFVIBBCZURNKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)C(C)(C)C

Origin of Product

United States

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